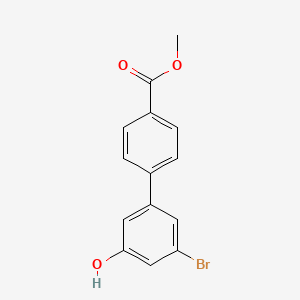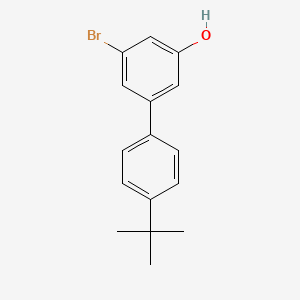
3-Bromo-5-(4-t-butylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-t-butylphenyl)phenol, 95% (3-Br-5-TBPP) is an organic compound with the molecular formula C13H15BrO. It is a white crystalline solid with a melting point of 109-112 °C and a boiling point of 163-164 °C. 3-Br-5-TBPP is used in a variety of applications, including synthetic chemistry, pharmaceuticals, and materials science. It is also used as a catalyst in the synthesis of other compounds and as an intermediate in the preparation of pharmaceuticals and other organic compounds.
Scientific Research Applications
3-Bromo-5-(4-t-butylphenyl)phenol, 95% has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in the synthesis of other compounds, as well as in the preparation of pharmaceuticals and other organic compounds. In addition, 3-Bromo-5-(4-t-butylphenyl)phenol, 95% has been used as a reagent in the synthesis of organic compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-t-butylphenyl)phenol, 95% is not fully understood. It is believed that it acts as a catalyst in the synthesis of other compounds by facilitating the formation of reactive intermediates. In addition, it is believed to act as a Lewis acid, which can bind to electron-rich species and facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-t-butylphenyl)phenol, 95% are not fully understood. It is believed to be non-toxic and non-irritating, but further research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(4-t-butylphenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is its low cost and availability, as it can be easily synthesized from readily available starting materials. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that it is not soluble in water, so it must be handled carefully and stored in an inert atmosphere.
Future Directions
There are a number of potential future directions for research involving 3-Bromo-5-(4-t-butylphenyl)phenol, 95%. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research could be conducted into the development of new synthetic methods for the production of 3-Bromo-5-(4-t-butylphenyl)phenol, 95%, as well as the optimization of existing methods. Finally, further research could be conducted into the potential use of 3-Bromo-5-(4-t-butylphenyl)phenol, 95% as a catalyst in the synthesis of other compounds.
Synthesis Methods
3-Bromo-5-(4-t-butylphenyl)phenol, 95% can be synthesized by a number of different methods. One method involves the reaction of 4-t-butylphenol with bromine in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be carried out at temperatures ranging from 20-80 °C. The reaction produces 3-Bromo-5-(4-t-butylphenyl)phenol, 95% in yields of up to 95%.
properties
IUPAC Name |
3-bromo-5-(4-tert-butylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIIPUFRMJNTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686427 |
Source


|
| Record name | 5-Bromo-4'-tert-butyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-T-butylphenyl)phenol | |
CAS RN |
1261958-13-7 |
Source


|
| Record name | 5-Bromo-4'-tert-butyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

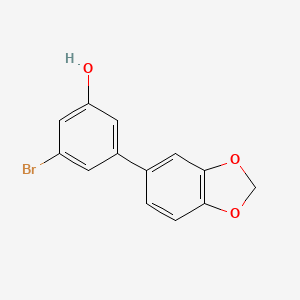
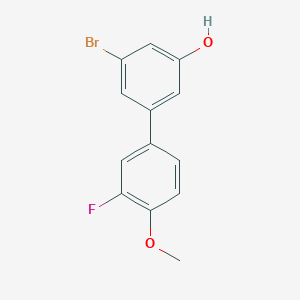
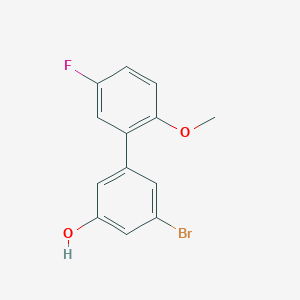
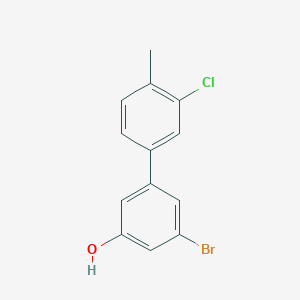

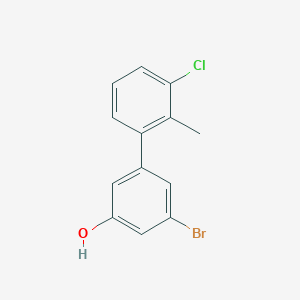
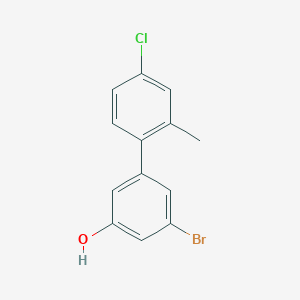

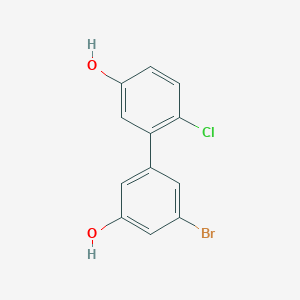

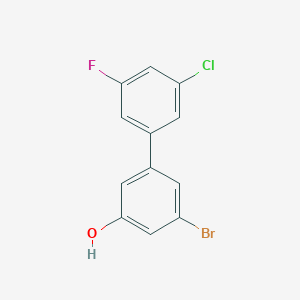
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

